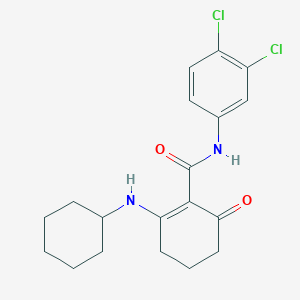![molecular formula C20H14O4 B8042548 3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one](/img/structure/B8042548.png)
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one is a chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and biological activity, making it a subject of interest for scientists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the high purity of the compound. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar chemical structures or biological activities, such as CID 132989338 and this compound.
Uniqueness: this compound may exhibit unique properties, such as higher potency, selectivity, or stability, compared to similar compounds.
Propiedades
IUPAC Name |
3-[(E)-2-(2-oxo-3,4-dihydrochromen-3-yl)ethenyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19-15(11-13-5-1-3-7-17(13)23-19)9-10-16-12-14-6-2-4-8-18(14)24-20(16)22/h1-11,16H,12H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPSTIYHFTYIFZ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC=CC=C21)C=CC3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)OC2=CC=CC=C21)/C=C/C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide](/img/structure/B8042465.png)



![[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]-dimethylazanium;chloride](/img/structure/B8042504.png)
![2-[Di(piperidin-1-yl)methyl]-5-methyl-1,3-benzoxazole](/img/structure/B8042516.png)
![2-[2-(cyclohexylcarbamoyloxy)ethyl-methylamino]ethyl N-cyclohexylcarbamate](/img/structure/B8042523.png)
![4-[2-(4-Amino-3,5-dimethylcyclohexyl)propan-2-yl]-2,6-dimethylcyclohexan-1-amine](/img/structure/B8042529.png)




![N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide](/img/structure/B8042568.png)
![4-[(E)-2-(5-phenylbenzotriazol-2-yl)ethenyl]benzenesulfonic acid](/img/structure/B8042575.png)
